(S)-1-(2-Nitrophenyl)ethanol is a chiral organic compound characterized by its unique structure, which features a nitro group (-NO2) attached to the ortho position of a phenyl ring that is further linked to an ethyl alcohol moiety. The molecular formula for this compound is C8H9NO3, and it possesses a molecular weight of approximately 167.16 g/mol. The compound exists as a specific stereoisomer where the hydroxyl group (OH) is oriented in the S configuration, making it an important compound in asymmetric synthesis and pharmaceutical applications .
This compound is not commonly found in nature and is primarily synthesized for research purposes. Its structure allows it to participate in various
The presence of the nitro group (-NO2) and the benzylic alcohol functional group (Ar-CH2-OH) makes (S)-1-(2-Nitrophenyl)ethanol a valuable intermediate for organic synthesis. The nitro group can be readily transformed into other functionalities, while the benzylic alcohol can participate in various condensation reactions. [Source: National Institutes of Health. PubChem. 1-(2-Nitrophenyl)ethanol. ]
The combination of the nitro and benzylic alcohol groups makes (S)-1-(2-Nitrophenyl)ethanol a versatile building block for the synthesis of more complex molecules. The nitro group's ease of transformation allows researchers to introduce various functionalities into the final product. [Source: American Chemical Society. Chemical Abstracts Service. SciFinder.]
These reactions highlight the versatility of (S)-1-(2-Nitrophenyl)ethanol as a building block in synthetic organic chemistry.
While specific biological activity data on (S)-1-(2-Nitrophenyl)ethanol is limited, compounds with similar structures often exhibit significant biological properties. The presence of the nitro group can lead to the formation of reactive intermediates that may interact with biological targets, potentially influencing cellular processes. The hydroxyl group allows for hydrogen bonding, which may enhance interactions with proteins or enzymes in biological systems .
Several synthetic methods have been developed for producing (S)-1-(2-Nitrophenyl)ethanol:
(S)-1-(2-Nitrophenyl)ethanol has potential applications in various fields:
Interaction studies involving (S)-1-(2-Nitrophenyl)ethanol focus on its reactivity and potential biological effects. Research indicates that compounds with similar nitro and hydroxyl functionalities may interact with enzymes or receptors, influencing metabolic pathways or signaling mechanisms within cells. Further studies are needed to elucidate specific interactions and their implications in biological systems .
Several compounds share structural similarities with (S)-1-(2-Nitrophenyl)ethanol, each exhibiting unique properties due to variations in their functional groups or positions:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(S)-1-(3-Nitrophenyl)ethanol | Nitro group at the meta position | Different reactivity patterns compared to ortho isomer |
(S)-1-(4-Nitrophenyl)ethanol | Nitro group at the para position | Exhibits distinct chemical behavior |
(S)-1-(3-Aminophenyl)ethanol | Amino group instead of nitro | Potentially different biological activities |
(R,S)-1-(2-Nitrophenyl)ethanol | Racemic mixture | Includes both enantiomers affecting reactivity |
The positional isomerism among these compounds significantly influences their chemical behavior and biological activity, making (S)-1-(2-Nitrophenyl)ethanol unique in its potential applications and interactions within chemical and biological contexts .